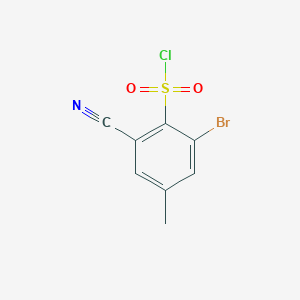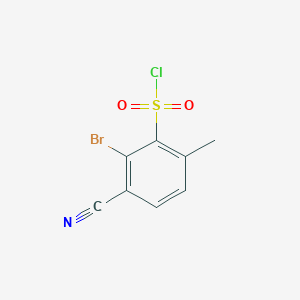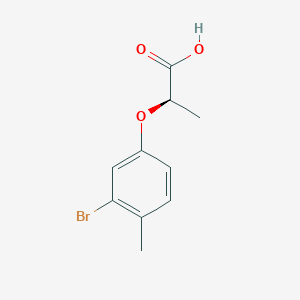
Ethyl 2-bromo-3-cyano-5-methylbenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-5-methylbenzoate, also known as EBCMB, is an organic compound that has been employed in various scientific research applications. It is a colorless solid with a high boiling point of 350°C and a melting point of 155°C. The compound has a molecular weight of 227.1 g/mol and a molecular formula of C9H7BrNO2. EBCMB is a bromo-cyano-methylbenzoate ester that has been used in numerous laboratory experiments and studies due to its various properties.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-methylbenzoate has been used in numerous scientific research applications due to its various properties. It has been employed in the synthesis of various compounds such as 2-bromo-3-cyano-5-methylbenzoic acid, 2-bromo-3-cyano-5-methylbenzamide, and 2-bromo-3-cyano-5-methylbenzyl alcohol. This compound has also been used in the synthesis of various pharmaceuticals such as anticonvulsants, antibiotics, and anti-inflammatory drugs.
Mechanism of Action
Ethyl 2-bromo-3-cyano-5-methylbenzoate is an ester that is capable of undergoing hydrolysis in the presence of a strong base such as sodium hydroxide. This hydrolysis results in the formation of 3-cyano-5-methylbenzoic acid and ethyl bromide. The ethyl bromide then undergoes nucleophilic substitution with the 3-cyano-5-methylbenzoic acid to form this compound.
Biochemical and Physiological Effects
This compound has been demonstrated to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been demonstrated to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-3-cyano-5-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound with a high boiling point and a low melting point, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and widely available, making it a cost-effective option for many research applications. However, this compound also has several limitations. It is highly soluble in water, which can make it difficult to isolate and purify. Additionally, it is highly reactive and can easily undergo hydrolysis and nucleophilic substitution reactions, which can complicate the synthesis and purification of the compound.
Future Directions
The potential future directions for research involving Ethyl 2-bromo-3-cyano-5-methylbenzoate include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential applications in the pharmaceutical and medical fields. Additionally, further research could be conducted to explore the potential of using this compound as a catalyst for various reactions or as a starting material for the synthesis of other compounds. Finally, further research could be conducted to determine the optimal conditions for the synthesis and purification of this compound.
properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-7(2)4-8(6-13)10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUNMXLBLYISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















